

# A Comparative Spectroscopic Analysis of 1-Tetralone and 6-Fluoro-1-Tetralone

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## Compound of Interest

Compound Name: 5,7-Difluoro-2-tetralone

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A deep dive into the spectral characteristics of fluorinated and non-fluorinated tetralones, providing researchers, scientists, and drug development professionals with essential data for advancing medicinal chemistry and drug design.

This guide offers an objective comparison of the spectroscopic properties of 1-tetralone and its fluorinated analog, 6-fluoro-1-tetralone. By presenting key experimental data in a clear and structured format, this document aims to facilitate a deeper understanding of the influence of fluorination on the molecular structure and spectroscopic behavior of this important chemical scaffold. Tetralone derivatives are significant building blocks in the synthesis of a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antidepressant agents.<sup>[1][2][3][4]</sup> The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of these molecules, making a detailed spectroscopic comparison invaluable for rational drug design.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-tetralone and 6-fluoro-1-tetralone, providing a direct comparison of their <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral characteristics. <sup>19</sup>F NMR data for 6-fluoro-1-tetralone is also included.

Table 1: <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
1-Tetralone	8.03	d	1H	H-8
	7.45	t	1H	H-6
	7.29	t	1H	H-7
	7.22	d	1H	H-5
	2.95	t	2H	H-4
	2.64	t	2H	H-2
	2.15	p	2H	H-3
6-Fluoro-1-Tetralone	7.99	dd	1H	H-8
	7.20	dd	1H	H-5
	7.08	ddd	1H	H-7
	2.95	t	2H	H-4
	2.65	t	2H	H-2
	2.15	p	2H	H-3

Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
1-Tetralone	198.3	C-1
144.7	C-4a	
133.3	C-6	
132.8	C-8a	
128.8	C-8	
127.1	C-5	
126.5	C-7	
39.3	C-2	
29.7	C-4	
23.2	C-3	
6-Fluoro-1-Tetralone	196.8 (d, J=3.0 Hz)	C-1
163.0 (d, J=248.5 Hz)	C-6	
147.1 (d, J=7.4 Hz)	C-4a	
128.5 (d, J=2.1 Hz)	C-8a	
128.3 (d, J=8.4 Hz)	C-8	
115.6 (d, J=21.5 Hz)	C-5	
113.6 (d, J=21.5 Hz)	C-7	
39.1	C-2	
29.2	C-4	
22.9	C-3	

Table 3:  $^{19}\text{F}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)
6-Fluoro-1-Tetralone	-112.5

Table 4: Infrared (IR) Spectral Data ( $\text{cm}^{-1}$ )

Compound	C=O Stretch	Aromatic C=C Stretch	C-F Stretch
1-Tetralone	~1685	~1600, ~1450	-
6-Fluoro-1-Tetralone	~1684	~1610, ~1480	~1250

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

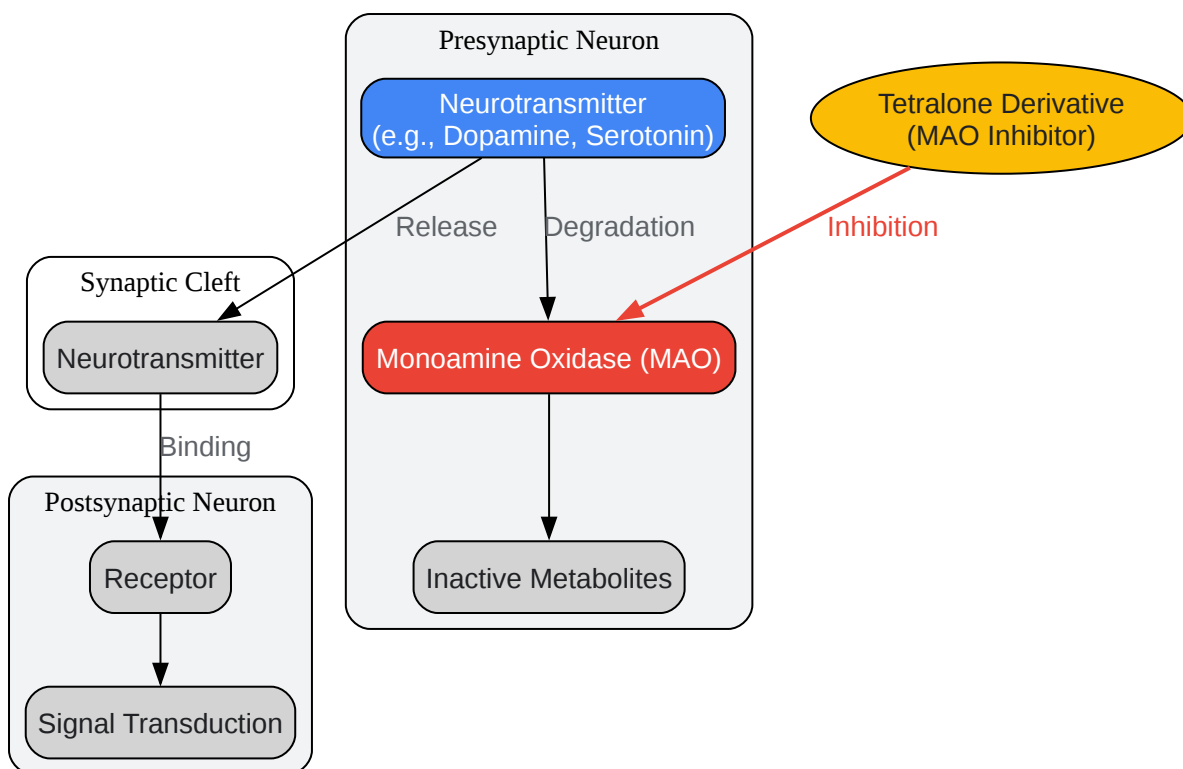
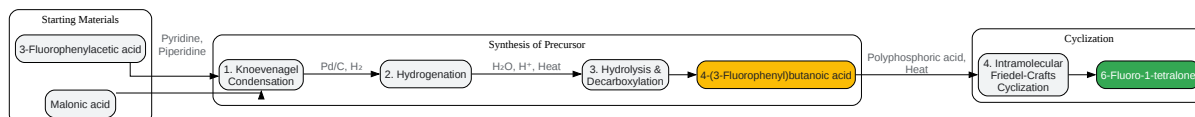
Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$ , 100 MHz for  $^{13}\text{C}$ , and 376 MHz for  $^{19}\text{F}$ . Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00) for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, and to an external standard for  $^{19}\text{F}$  NMR.

### Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a potassium bromide (KBr) plate. The spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$ , and the characteristic absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

### Synthesis of 6-Fluoro-1-Tetralone

A common synthetic route to 6-fluoro-1-tetralone involves the intramolecular Friedel-Crafts cyclization of 4-(3-fluorophenyl)butanoic acid.



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